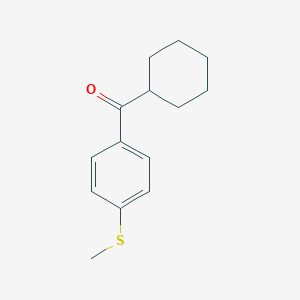

Cyclohexyl 4-thiomethylphenyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexyl 4-thiomethylphenyl ketone is a chemical compound with the molecular formula C14H18OS. It belongs to the class of thioesters and is known for its unique properties that make it valuable in various fields such as organic synthesis, medicinal chemistry, and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 4-thiomethylphenyl ketone typically involves the reaction of cyclohexanone with 4-methylthiophenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to achieve high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: Cyclohexyl 4-thiomethylphenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Cyclohexyl 4-thiomethylphenyl ketone has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Cyclohexyl 4-thiomethylphenyl ketone involves its interaction with various molecular targets. The compound can undergo oxidation and reduction reactions, influencing cellular redox states. It may also interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparación Con Compuestos Similares

Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group.

4-Methylthiophenyl ketone: A compound with a similar aromatic structure but different substituents.

Thioesters: A class of compounds with sulfur-containing ester groups.

Uniqueness: Cyclohexyl 4-thiomethylphenyl ketone is unique due to its combination of a cyclohexyl group and a 4-thiomethylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .

Actividad Biológica

Cyclohexyl 4-thiomethylphenyl ketone (C14H18OS), also known by its CAS number 24724193, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a thiomethyl group, which significantly influences its chemical reactivity and biological activity. The compound's structure can be represented as follows:

- Chemical Formula : C14H18OS

- Molecular Weight : 246.36 g/mol

- Functional Groups : Ketone and thiomethyl

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components. The thiomethyl group can undergo oxidation to form reactive intermediates, which may lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cellular Disruption : It can disrupt cellular processes by altering redox states or interacting with proteins.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial properties. A study assessing the minimum inhibitory concentration (MIC) against various bacterial strains found promising results, suggesting its effectiveness as an antimicrobial agent.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| Control (Oxacillin) | S. aureus | 64 |

This table demonstrates that the compound's MIC is lower than that of the control, indicating stronger antimicrobial activity.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, suggesting a mechanism involving:

- Cell Cycle Arrest : The compound may interfere with cell cycle progression.

- Induction of Apoptosis : It promotes programmed cell death through activation of caspases.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A high-throughput screening identified this compound as a candidate with moderate antimicrobial activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . -

Anticancer Mechanism Exploration :

Another study investigated the compound's effect on human breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways . -

Oxidative Stress Response :

Research demonstrated that this compound modulates oxidative stress responses in cells, enhancing their resistance to oxidative damage . This property may contribute to its protective effects in various biological systems.

Propiedades

IUPAC Name |

cyclohexyl-(4-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18OS/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPAQSZECOHMLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642592 |

Source

|

| Record name | Cyclohexyl[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197439-30-8 |

Source

|

| Record name | Cyclohexyl[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.